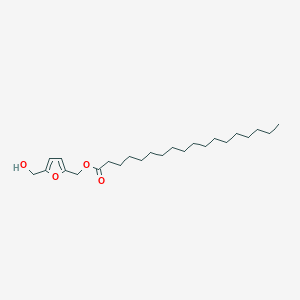

5-Hydroxymethyl-octadecyl-furfurol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Hydroxymethyl-octadecyl-furfurol is a useful research compound. Its molecular formula is C24H42O4 and its molecular weight is 394.596. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

5-Hydroxymethyl-octadecyl-furfurol, a derivative of 5-Hydroxymethylfurfural (HMF), primarily targets several transition metal oxides and hydroxides . These compounds act as active electrocatalysts towards the oxidation of HMF , an important biomass-derived compound for downstream sustainable chemical and transport fuel production .

Mode of Action

The compound interacts with its targets through electrooxidation . The intrinsic electronic contributions of redox species such as Co, Ni, and Cu towards HMF electrooxidation activity have been investigated . For instance, Cu-phase PBAs exhibited the highest faradaic efficiency of 97.4%, followed by Co-phase (90.5%) and Ni-phase (82.6%) PBAs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the oxidation of HMF . The compound plays a role in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA), a crucial bio-based precursor of polyethylene furanoate (PEF) . This conversion process is influenced by the amount of nucleophilic OH* species expressed on the electrocatalyst’s surface .

Result of Action

The result of the action of this compound is the efficient conversion of HMF to FDCA . This conversion is crucial for the production of bio-based polymers like PEF, which are considered promising alternatives to petroleum-based polymers .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the specific conditions under which the electrooxidation process occurs

Activité Biologique

5-Hydroxymethyl-octadecyl-furfurol (HMF) is a compound derived from the dehydration of sugars, particularly fructose and glucose, and has garnered attention due to its potential biological activities. This article explores the biological activity of HMF, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its furfural backbone with a hydroxymethyl group and an octadecyl chain. This unique structure contributes to its solubility properties and biological interactions.

The biological activity of HMF is primarily attributed to its ability to interact with various cellular pathways. It has been shown to exert effects through:

- Antioxidant Activity : HMF can scavenge free radicals, reducing oxidative stress in cells. This property is significant for protecting cells from damage associated with various diseases, including cancer.

- Anti-inflammatory Effects : Research indicates that HMF can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Antimicrobial Properties : HMF exhibits activity against certain bacterial strains, making it a candidate for use in food preservation and therapeutic applications.

Antioxidant Activity

A study demonstrated that HMF possesses strong antioxidant properties, significantly reducing oxidative stress markers in vitro. The compound was effective in preventing lipid peroxidation and preserving cellular integrity under oxidative conditions .

Anti-inflammatory Effects

Research involving animal models has shown that HMF administration leads to decreased levels of inflammatory markers such as TNF-alpha and IL-6. These findings suggest that HMF could be beneficial in conditions characterized by excessive inflammation, such as arthritis or cardiovascular diseases .

Antimicrobial Activity

HMF has been tested against various microorganisms, including bacteria and fungi. In vitro studies revealed that HMF inhibited the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative or therapeutic agent against infections.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of HMF on several cancer cell lines, including HeLa and A549. The results indicated that HMF reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

- Inflammatory Disease Model : In a rat model of induced inflammation, treatment with HMF resulted in significant reductions in paw edema and inflammatory cytokine levels compared to control groups. This supports the hypothesis that HMF may have therapeutic effects in inflammatory conditions .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

[5-(hydroxymethyl)furan-2-yl]methyl octadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-21-23-19-18-22(20-25)28-23/h18-19,25H,2-17,20-21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQIFSDXMQFTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=C(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.